molecular formula C9H19N3S B13940698 1-Methyl-p-aminoethylthioazocyclohexane CAS No. 64011-63-8

1-Methyl-p-aminoethylthioazocyclohexane

Cat. No.: B13940698
CAS No.: 64011-63-8
M. Wt: 201.33 g/mol
InChI Key: MKDFDANFAFIUAW-UHFFFAOYSA-N
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Description

1-Methyl-p-aminoethylthioazocyclohexane is a synthetic organic compound with a complex structure that includes a cyclohexane ring, an azo group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-p-aminoethylthioazocyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane ring, followed by the introduction of the azo group and the thioether linkage. Common synthetic routes include:

    Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Azo Group Introduction: The azo group is usually introduced via diazotization reactions, where an amine is converted to a diazonium salt, followed by coupling with another aromatic compound.

    Thioether Linkage Formation: This step involves the reaction of a thiol with an appropriate electrophile to form the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-p-aminoethylthioazocyclohexane undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-p-aminoethylthioazocyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-p-aminoethylthioazocyclohexane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-p-aminoethylthioazocyclohexane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

64011-63-8

Molecular Formula

C9H19N3S

Molecular Weight

201.33 g/mol

IUPAC Name

2-[(4-methylcyclohexyl)diazenyl]sulfanylethanamine

InChI

InChI=1S/C9H19N3S/c1-8-2-4-9(5-3-8)11-12-13-7-6-10/h8-9H,2-7,10H2,1H3

InChI Key

MKDFDANFAFIUAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N=NSCCN

Origin of Product

United States

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